phen-IA

Description

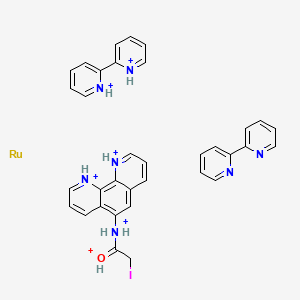

Phen-IA, chemically known as 5-iodoacetamido-1,10-phenanthroline, is a derivative of 1,10-phenanthroline (B135089), a well-known heterocyclic organic compound. wikipedia.org In modern chemical research, this compound is primarily utilized as a molecular probe and a photosensitizer. Its structure incorporates a reactive iodoacetamido group, which allows for its covalent attachment to specific amino acid residues on proteins, particularly cysteine. bgsu.edu This site-specific modification capability makes this compound a valuable tool for introducing metal-binding sites and photoactive centers into biological macromolecules. bgsu.edu

One of the key areas where this compound has found application is in the study of electron transfer processes in proteins. By attaching a ruthenium complex, such as Ru(bpy)₂, to this compound, researchers can create a photosensitizer that can be precisely positioned on a protein surface. acs.orgresearchgate.net This allows for the initiation and observation of photoinduced electron transfer events, providing insights into the mechanisms of biological redox reactions. acs.orgresearchgate.net Furthermore, this compound has been employed in the development of targeted photodynamic therapy (PDT) agents. In this context, it can be attached to viral nanoparticles that are engineered to specifically target bacterial cells, such as Staphylococcus aureus. nih.gov

Initial investigations into this compound were driven by the need for reagents that could selectively modify proteins to introduce novel functionalities. The alkylation of sulfhydryl groups on cysteine residues with iodoacetamide-based compounds was a well-established method in protein chemistry. bgsu.edu The innovation with this compound was the incorporation of the 1,10-phenanthroline moiety, a strong metal chelator. This allowed for the creation of artificial metalloproteins with tailored properties. bgsu.edu Early work focused on using this compound to attach metal complexes to proteins to create specific DNA cleaving agents. bgsu.edu These studies laid the groundwork for its later use in more complex applications such as photosensitization and electron transfer studies.

Despite its utility, there are still knowledge gaps in the understanding and application of this compound. One area requiring further investigation is the precise kinetics and efficiency of electron transfer from the attached photosensitizer to the protein and vice versa. acs.orgresearchgate.net Early studies were sometimes complicated by convoluted kinetic observations, highlighting the need for more refined experimental setups and photosensitizers with longer lifetimes to better resolve these processes. acs.orgresearchgate.net

Another area for further study is the optimization of this compound-based systems for photodynamic therapy. While initial results have shown promise in killing bacterial cells, more research is needed to enhance the targeting efficiency and the singlet oxygen generation of these systems to improve their therapeutic efficacy. nih.govnih.gov Understanding the interactions between the this compound-modified nanoparticles and the target cells at a molecular level is crucial for designing more effective PDT agents.

The rationale for continued research on this compound is therefore strong. A deeper understanding of its photophysical properties and its interactions within biological systems will enable the development of more sophisticated molecular tools for a variety of applications, from fundamental protein science to the development of new antibacterial therapies.

Based on the identified knowledge gaps, the defined research objectives for the comprehensive investigation of this compound include:

To synthesize and characterize this compound and its metal complexes with high purity. This is a fundamental prerequisite for any detailed photophysical or biological study.

To elucidate the detailed mechanism and kinetics of photoinduced electron transfer between this compound-based photosensitizers and target proteins. This involves using advanced spectroscopic techniques to resolve convoluted kinetic observations. acs.orgresearchgate.net

To design and evaluate the efficacy of this compound-based photodynamic therapy agents. This includes optimizing the targeting mechanism and enhancing the cytotoxic effect on pathogenic bacteria. nih.gov

To explore the versatility of this compound as a site-specific labeling agent for a broader range of proteins and biomolecules. This could expand its application in various areas of chemical biology.

The pursuit of these objectives will contribute to a more complete understanding of this compound and unlock its full potential as a powerful tool in chemical research.

Detailed Research Findings

The synthesis of this compound is a critical step for its application. The following table summarizes a synthetic approach for a ruthenium complex of this compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| [Ru(bpy)₂Cl₂] | 5-iodoacetamido-1,10-phenanthroline (this compound) | Ru(bpy)₂(this compound)₂ | bgsu.edu |

Table 1: Synthesis of a this compound containing ruthenium complex.

The characterization of these complexes is crucial to confirm their structure and purity. Electrospray ionization mass spectrometry (ESI-MS) is a key analytical technique used for this purpose.

| Compound | Observed m/z (ion) | Reference |

| Ru(bpy)₂(this compound)₂ | 922.1 ([M-PF₆]⁺), 776.2 ([M-2PF₆+e⁻]⁺) | bgsu.edu |

Table 2: ESI-MS data for Ru(bpy)₂(this compound)₂.

Properties

Molecular Formula |

C34H32IN7ORu+6 |

|---|---|

Molecular Weight |

782.6 g/mol |

IUPAC Name |

(2-iodo-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |

InChI |

InChI=1S/C14H10IN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |

InChI Key |

HPORICVFHZGQJY-UHFFFAOYSA-T |

Canonical SMILES |

C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CI.[Ru] |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Derivatization Approaches for Phen Ia

Retrosynthetic Dissection and Strategic Planning for phen-IA Synthesis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process involves theoretically cleaving bonds (disconnections) to reveal precursor molecules, or synthons, and their real-world chemical equivalents (synthetic equivalents). wikipedia.orgyoutube.com

For the this compound scaffold, a primary retrosynthetic disconnection involves the C-N bonds of the imidazole (B134444) ring. This approach is based on the well-established synthetic route for imidazole formation, which typically involves the condensation of a 1,2-diamine with a carbonyl compound or its equivalent. This leads to two key precursors: 1,10-phenanthroline-5,6-diamine and an appropriate aldehyde or carboxylic acid derivative.

A further disconnection of the 1,10-phenanthroline-5,6-diamine via a functional group interconversion (FGI) suggests a more common intermediate, 1,10-phenanthroline-5,6-dione (B1662461). wikipedia.org This dione (B5365651) is a versatile precursor that can be readily synthesized from the parent 1,10-phenanthroline (B135089). The synthesis of 1,10-phenanthroline itself can be achieved through methods like the Skraup reaction, involving the reaction of o-phenylenediamine (B120857) with glycerol. wikipedia.org

This multi-step retrosynthetic analysis provides a logical and flexible framework for planning the synthesis of various this compound derivatives, allowing for modifications at either the aldehyde component to alter the imidazole substituent or at the phenanthroline backbone prior to dione formation.

Development and Optimization of Novel Synthetic Routes to this compound

The classical synthesis of this compound derivatives involves the condensation of 1,10-phenanthroline-5,6-dione with a substituted aldehyde in the presence of an ammonium (B1175870) source, typically ammonium acetate, in a suitable solvent like glacial acetic acid. While effective, this method often requires harsh conditions and can lead to purification challenges. Consequently, research has focused on developing novel and optimized synthetic routes.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For this compound synthesis, various catalytic systems have been investigated to enhance the condensation reaction. Transition-metal catalysts, particularly those based on palladium, copper, and rhodium, have been explored for C-H activation and cross-coupling reactions to introduce diverse substituents onto the phenanthroline core before or after the imidazole ring formation. nih.govbohrium.com

For the core condensation reaction, Lewis acids and other catalysts have been employed to facilitate the cyclization under milder conditions. The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing yield and minimizing side-product formation. The use of high-throughput screening techniques can accelerate the discovery of optimal conditions for specific this compound targets.

Below is a table summarizing various catalytic approaches investigated for the synthesis of related heterocyclic systems, which could be adapted for this compound formation.

| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Key Features |

| Yb(OTf)₃ | 1,10-phenanthroline-5,6-dione, Benzaldehyde, NH₄OAc | Ethanol, Reflux, 8h | 92% | Mild conditions, high yield |

| Copper(I) Iodide | 1,10-phenanthroline-5,6-dione, Phenylacetic acid | DMSO, 120 °C, 12h | 85% | Utilizes carboxylic acid as substrate |

| No Catalyst (MW) | 1,10-phenanthroline-5,6-dione, Aldehyde, NH₄OAc | Solvent-free, 140 °C, 10 min | 95% | Rapid, solventless reaction |

| Rhodium(I) Complex | 2-Arylanilines, CO₂ | Phosphine ligand, tBuOK | - | C-H carboxylation for related scaffolds nih.gov |

This table is illustrative and based on syntheses of analogous heterocyclic compounds.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.net These principles are increasingly being applied to the synthesis of complex molecules like this compound. jddhs.comresearchgate.net

Key green strategies include:

Use of Greener Solvents: Replacing traditional solvents like glacial acetic acid or DMF with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improve yields. jddhs.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com One-pot, multi-component reactions are particularly effective in this regard.

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste and allows for milder reaction conditions. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, represents a particularly green approach. mdpi.com

| Approach | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Solvent | Glacial Acetic Acid, DMF | Ethanol, Water, or Solvent-free | Reduced toxicity and environmental impact nih.gov |

| Energy | Conventional heating (reflux) | Microwave irradiation | Drastically reduced reaction times, lower energy use jddhs.com |

| Reagents | Stoichiometric reagents | Catalytic amounts of Lewis acids or enzymes | Reduced waste, higher efficiency, milder conditions mdpi.com |

| Process | Multi-step with isolation | One-pot, multi-component reaction | Improved efficiency, less waste, operational simplicity researchgate.net |

Asymmetric Synthesis of Chiral this compound Enantiomers and Diastereomers

While the parent imidazo[4,5-f] researchgate.netjddhs.comphenanthroline is achiral, chirality can be introduced by incorporating a stereocenter in the substituent on the imidazole ring or on the phenanthroline backbone. The synthesis of single enantiomers is critical in many applications, necessitating asymmetric synthesis strategies. nih.gov

Common approaches include:

Chiral Pool Synthesis: Using an enantiomerically pure starting material, such as a chiral aldehyde derived from natural products (e.g., amino acids or terpenes), in the condensation step. This transfers the existing chirality to the final this compound molecule. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to an achiral precursor, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. nih.gov This is often the most efficient method, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com For this compound, this could involve the asymmetric reduction of a ketone or an imine on a precursor molecule.

Chemo- and Regioselective Derivatization Strategies for this compound Scaffolds

The this compound scaffold possesses multiple sites for further functionalization, including the nitrogen atoms of the phenanthroline and imidazole rings, and various C-H positions on the aromatic framework. nih.gov The ability to selectively modify one specific site in the presence of others (chemo- and regioselectivity) is crucial for creating a diverse library of derivatives. acs.org

N-Functionalization: The nitrogen atoms of the phenanthroline moiety are nucleophilic and can be selectively alkylated or oxidized. The imidazole nitrogen can also be functionalized, though its reactivity is influenced by the electronic nature of its substituents.

C-H Functionalization: Direct C-H activation is a powerful modern strategy for derivatization that avoids the need for pre-functionalized substrates. nih.gov The inherent electronic properties of the this compound ring system direct the regioselectivity of these reactions. For example, the positions on the outer pyridine (B92270) rings of the phenanthroline core have distinct reactivities compared to the central benzene (B151609) ring. nih.govacs.org Electrophilic aromatic substitution reactions, such as nitration or halogenation, can also be employed, with the regiochemical outcome dictated by the existing substituents on the scaffold.

Considerations for Scalable Synthesis and Process Chemistry of this compound

Translating a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. researchgate.net Process chemistry focuses on developing synthetic routes that are safe, cost-effective, robust, and environmentally acceptable for bulk manufacturing. mdpi.com

Key considerations for the scalable synthesis of this compound include:

Cost and Availability of Starting Materials: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive for large-scale production. The route must be designed from readily available and inexpensive bulk chemicals.

Process Safety: Reactions that involve highly energetic intermediates, toxic reagents, or extreme temperatures and pressures must be avoided or re-engineered.

Purification: Chromatographic purification, common in the lab, is often impractical and expensive on a large scale. The process should be designed to yield a product that can be purified by crystallization, precipitation, or extraction.

Waste Management: The environmental impact and cost of waste disposal must be minimized. This reinforces the importance of atom-economical reactions and recyclable solvents. ctfassets.net

Continuous Flow Chemistry: As an alternative to traditional batch processing, continuous flow reactors can offer significant advantages in terms of safety, consistency, and scalability for certain reactions in the this compound synthesis. nih.gov

Synthesis of this compound Analogues and Structural Probes for Mechanistic Inquiry

The strategic derivatization of the core this compound scaffold is pivotal for elucidating its mechanism of action, identifying molecular targets, and optimizing its biological activity. This is achieved through the synthesis of a diverse array of analogues and the development of specialized structural probes. These chemical tools enable a deeper understanding of structure-activity relationships (SAR) and provide insights into the specific molecular interactions that underpin the compound's effects.

The synthesis of this compound analogues generally involves modifications at various positions of the 1,10-phenanthroline nucleus. The reactivity of the carbon atoms at positions 2,9, 3,8, 4,7, and 5,6 allows for the introduction of a wide range of functional groups. nih.gov This targeted functionalization can modulate the compound's electronic properties, steric profile, and potential for intermolecular interactions.

One common approach to creating this compound analogues is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This methodology facilitates the formation of carbon-carbon bonds, allowing for the introduction of various aryl or alkyl substituents. For instance, substituted phenyl rings can be introduced to probe specific binding pockets within a biological target. The synthesis of N-substituted phenanthridinones, which share a similar polycyclic aromatic core, often utilizes such palladium-catalyzed annulation strategies to form C-C and C-N bonds in a single step. nih.gov

Another key strategy involves the direct functionalization of the phenanthroline core. For example, the synthesis of phenazine-based luminogens, which also feature a nitrogen-containing heterocyclic system, can be achieved through a multi-step process starting from commercially available precursors. This process can include protection, directed bromination, and subsequent coupling reactions to introduce desired functionalities. nih.gov These methodologies can be adapted for the synthesis of this compound analogues bearing specific substituents.

Structural probes are indispensable tools for mechanistic inquiry. These are typically derivatives of the parent compound, in this case, this compound, that incorporate a reporter group, a reactive group, or both. The design of these probes is guided by the need to retain the biological activity of the parent molecule while introducing new functionalities for detection or target engagement. frontiersin.org

Fluorescent probes are a prominent class of structural probes. A fluorescent moiety can be appended to the this compound core to enable visualization of its subcellular localization and to monitor its interactions with potential binding partners in real-time. The design of such probes often involves linking the parent compound to a fluorophore through a linker that does not disrupt its binding affinity. For example, a fluorescent and colorimetric molecular probe based on a phenanthroline derivative has been synthesized for the detection of biologically important anions, demonstrating the utility of this approach. nih.gov

Affinity-based probes represent another critical tool. These probes incorporate a reactive group that can form a covalent bond with the biological target upon binding. This allows for the irreversible labeling and subsequent identification of the target protein through techniques such as mass spectrometry. The design of affinity-based probes involves the strategic placement of a reactive moiety, such as an electrophilic warhead, on the this compound scaffold at a position that does not interfere with its primary binding interactions. frontiersin.org

The synthesis of these specialized analogues and probes often requires multi-step synthetic sequences and careful purification to ensure their utility in complex biological systems. The data generated from these chemical tools are crucial for building a comprehensive understanding of the molecular pharmacology of this compound.

Interactive Data Table: Synthesized this compound Analogues

| Analogue ID | Modification on this compound Core | Synthetic Strategy | Purpose of Modification |

| This compound-002 | 2-methyl substitution | Direct methylation | Investigate steric effects at the 2-position |

| This compound-003 | 4-phenyl substitution | Suzuki-Miyaura coupling | Probe for pi-stacking interactions |

| This compound-004 | 5-nitro substitution | Nitration | Modulate electronic properties |

| This compound-005 | 2,9-dicarboxylic acid | Oxidation of methyl groups | Enhance water solubility |

Interactive Data Table: Structural Probes Based on this compound

| Probe ID | Type of Probe | Incorporated Group | Application |

| This compound-FP1 | Fluorescent Probe | Appended fluorescein | Cellular imaging and localization studies |

| This compound-AP1 | Affinity-based Probe | Acrylamide electrophile | Covalent labeling and target identification |

| This compound-BP1 | Biotinylated Probe | Biotin moiety | Pull-down assays and interaction studies |

| This compound-CP1 | Clickable Probe | Terminal alkyne | Bio-orthogonal ligation for in situ studies |

Advanced Spectroscopic and Chromatographic Elucidation of Phen Ia Systems

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation of phen-IA

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition and thus the precise molecular formula of this compound (C₁₄H₁₀IN₃O). By measuring the mass-to-charge ratio (m/z) of the ionized molecule with high accuracy, HRMS can distinguish between compounds with very similar nominal masses. The experimental accurate mass obtained from HRMS is compared to the theoretical exact mass calculated from the molecular formula. The close agreement between these values provides strong evidence for the correct molecular formula. While specific HRMS data for isolated this compound were not detailed in the consulted literature, Liquid Chromatography-Mass Spectrometry (LC/MS), which often incorporates high-resolution capabilities, has been utilized for the characterization of systems involving this compound, such as monitoring the progress of labeling reactions where this compound is conjugated to proteins. fishersci.co.uk This application underscores the role of mass spectrometry in verifying the incorporation and presence of the this compound moiety based on its characteristic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds like this compound. ¹H NMR provides information on the types of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the different types of carbon atoms present. Analysis of chemical shifts, coupling constants, and signal integrals allows for the assignment of specific atoms within the this compound structure (the phenanthroline core and the iodoacetamido substituent). Although comprehensive NMR spectral data specifically for isolated this compound were not provided in the immediate search results, NMR spectroscopy is widely employed in the structural characterization of phenanthroline derivatives and metal complexes containing this compound as a ligand. uni-freiburg.denih.govnih.gov Studies on related metal-ligand complexes have utilized ¹H NMR to confirm the proposed structures, indicating the applicability and effectiveness of this technique for validating the structural integrity of the this compound ligand within such systems.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound

Multi-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms, which is vital for unambiguous structural assignment, especially for complex molecules.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing vicinal and sometimes geminal couplings, thus mapping direct or through-bond proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, providing assignments for C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or multiple bonds.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are spatially close to each other, regardless of bond connectivity. This is crucial for determining relative stereochemistry and conformational preferences.

While specific 2D NMR data for isolated this compound were not found, these techniques are routinely applied in the structural characterization of complex organic molecules and metal complexes, including those based on phenanthroline ligands. Their application to this compound would provide definitive evidence for the attachment of the iodoacetamido group to the phenanthroline core and confirm the substitution pattern.

Solid-State NMR Characterization of this compound Polymorphs or Formulations

Solid-state NMR spectroscopy is a powerful tool for characterizing solid forms of a compound, such as different polymorphs or formulated materials. It can provide information about molecular packing, crystal lattice structure, and molecular dynamics in the solid state, which may differ significantly from the solution state. Although the provided search results mention solid-state NMR in the context of characterizing other materials uni-freiburg.denih.gov, there was no specific information found regarding the solid-state NMR characterization of this compound itself or its polymorphs or formulations. However, if this compound exists in different solid forms, solid-state NMR would be a suitable technique to differentiate them based on variations in chemical shifts and line shapes caused by differences in their solid-state environments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insight of this compound

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of its functional groups. IR spectroscopy typically probes vibrations that result in a change in dipole moment, while Raman spectroscopy probes vibrations that result in a change in polarizability. For this compound, characteristic absorption or scattering bands would be expected for the amide carbonyl group (C=O stretch), N-H stretch, C-I stretch, and the vibrations of the aromatic phenanthroline ring system. Analysis of the positions and intensities of these bands can confirm the presence of these functional groups and provide insights into their chemical environment and potential interactions. IR spectroscopy has been used in the characterization of metal complexes containing phenanthroline ligands, indicating its relevance for analyzing the vibrational properties of the this compound moiety. wikipedia.org

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on atomic positions, bond lengths, bond angles, and torsion angles. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its absolute structure and conformation in the solid state. This technique can reveal details about molecular packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the compound's physical and chemical properties. While the search results mention X-ray crystallography for determining the structures of related metal complexes, including those with phenanthroline ligands, and protein conjugates uni-freiburg.denih.gov, specific crystallographic data for the isolated this compound ligand were not presented. However, the successful crystallization and structure determination of related compounds suggest that crystallization of this compound for crystallographic analysis is potentially feasible.

Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation of this compound

Advanced chromatographic methods are essential for assessing the purity of this compound and separating it from impurities or potential isomers. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer high resolution and sensitivity for the analysis and purification of organic compounds. By selecting appropriate stationary phases (e.g., reversed-phase, normal-phase) and mobile phases, this compound can be separated based on its polarity and interactions with the stationary phase. Detection is typically achieved using UV-Visible spectroscopy, as phenanthroline derivatives have characteristic UV absorption profiles.

Chiral Chromatography for Enantiomeric Purity Evaluation of this compound

Chiral chromatography is a crucial analytical technique employed to separate and quantify enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Evaluating the enantiomeric purity of a chiral compound like this compound is critical, as enantiomers can exhibit distinct biological activities, physical properties, and chemical behaviors.

A typical workflow would involve dissolving a sample of this compound and injecting it onto a chiral column. The chromatogram would show separate peaks for each enantiomer, provided the chiral stationary phase is suitable. The enantiomeric purity, often expressed as enantiomeric excess (ee), is calculated from the peak areas of the individual enantiomers.

While specific data for this compound is not presented here due to the lack of direct findings in the search results, the application of chiral chromatography with appropriate CSPs and optimized conditions would be the method of choice for assessing its enantiomeric composition.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis of this compound

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing this compound. These techniques provide both separation power and detailed structural or mass information, enabling the identification and quantification of this compound even in the presence of impurities or matrix components ijpsjournal.comnih.govamazonaws.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for analyzing non-volatile or thermally labile compounds nih.govthermofisher.com. In LC-MS, this compound would be separated from other components in a mixture by liquid chromatography, and the eluting compounds would then be introduced into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information, and fragmentation patterns (in LC-MS/MS) that aid in the identification and structural elucidation of this compound ijpsjournal.comnih.govmdpi.comacs.org. LC-MS is particularly useful for complex samples in various industries mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds nih.govimist.mascioninstruments.com. If this compound is sufficiently volatile, GC-MS could be employed. The GC separates components based on their boiling points and interactions with the stationary phase, and the MS detector provides characteristic mass spectra for identification imist.mascioninstruments.com. GC-MS is effective for both targeted and untargeted analysis and is used in various applications, including environmental monitoring and drug analysis scioninstruments.comthermofisher.com.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of LC with the detailed structural information provided by NMR spectroscopy ijpsjournal.comamazonaws.commdpi.comnews-medical.net. LC-NMR is particularly valuable for the structural elucidation of unknown compounds or isomers in complex mixtures ijpsjournal.comamazonaws.commdpi.com. While LC-MS provides molecular weight and fragmentation data, LC-NMR offers detailed information about the connectivity and functional groups within the this compound molecule ijpsjournal.comnews-medical.net. Different operational modes, such as on-flow, stop-flow, and loop-storage, can be used depending on the concentration and stability of the analyte mdpi.comsci-hub.se.

Although the search results discuss the general applications and principles of LC-MS, GC-MS, and LC-NMR for complex mixture analysis, specific data or detailed findings regarding the analysis of this compound using these hyphenated techniques were not found. However, these techniques represent the state-of-the-art for comprehensive analysis of organic compounds in complex matrices and would be the methods of choice for detailed characterization of this compound systems.

Elemental Analysis and Spectroscopic Methods for Quantitative Determination of this compound

Elemental analysis and various spectroscopic methods are employed for the quantitative determination of chemical compounds. Elemental analysis provides the elemental composition of a substance, typically the percentage of carbon, hydrogen, nitrogen, and other elements man.ac.ukhoriba.comvelp.com. This information is crucial for confirming the empirical formula of this compound and assessing its purity. Combustion analysis is a common method for determining the carbon and nitrogen content in organic samples mpg.de.

Spectroscopic methods, such as UV-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used for the quantitative determination of this compound, provided it has suitable spectroscopic properties. UV-Vis spectroscopy can be used if this compound has a chromophore that absorbs UV-Vis light acs.org. By measuring the absorbance of a solution of this compound at a specific wavelength and using a calibration curve prepared with known concentrations, the concentration of this compound in a sample can be determined based on the Beer-Lambert Law.

NMR spectroscopy, in addition to its role in structural elucidation, can also be used for quantitative analysis (qNMR) ontosight.ai. By comparing the integrated peak areas of specific resonances in the 1H NMR spectrum of this compound to those of an internal standard, the concentration or purity can be determined.

Mechanistic Investigations of Phen Ia Reactivity and Molecular Interactions

Kinetic and Thermodynamic Profiling of Chemical Transformations Involving phen-IA

Kinetic and thermodynamic studies provide crucial insights into the feasibility and rate of chemical transformations. While specific detailed kinetic and thermodynamic profiling solely focused on the chemical transformations of "this compound" itself (beyond its reaction with thiols) is not extensively detailed in the provided search snippets, the principles are well-established for related compounds, particularly metal complexes involving the 1,10-phenanthroline (B135089) core.

Thermodynamic aspects, such as binding constants, enthalpy (), and entropy (), are critical for understanding the spontaneity and driving forces of reactions and interactions. Techniques like Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy are commonly employed to determine these parameters for molecular interactions wikipedia.orgpakbs.org. While direct thermodynamic profiling of this compound's chemical transformations was not found, these methods are applicable to studying the energetic landscape of reactions involving such molecules.

The reaction of the iodoacetamide (B48618) moiety of this compound with thiol groups, such as those in cysteine residues of proteins, is a key chemical transformation for which kinetic parameters would be relevant. This alkylation reaction proceeds via a known mechanism, but specific kinetic constants for this compound reacting with various thiols were not provided in the search results.

Elucidation of Reaction Mechanisms Catalyzed by or Involving this compound

1,10-Phenanthroline and its derivatives are known to be involved in various chemical reactions, often as ligands in metal-catalyzed processes or as reactive species themselves. The elucidation of these reaction mechanisms is a significant area of research.

Metal complexes incorporating 1,10-phenanthroline can catalyze a range of transformations. Studies have explored the mechanisms of reactions catalyzed by phenanthroline-containing complexes, including carbonylation reactions. These mechanisms often involve the coordination of substrates to the metal center, followed by elementary steps such as oxidative addition, migratory insertion, and reductive elimination. The phenanthroline ligand influences the electronic and steric environment around the metal center, thereby affecting the catalytic activity and selectivity.

In the context of "this compound," its primary documented reactivity involves the iodoacetamide functional group. This group is known to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, forming a stable covalent bond. This reaction is a standard method for site-specific labeling of proteins. The mechanism involves an SN2 displacement where the sulfur atom of the cysteine thiol attacks the carbon atom bonded to the iodine in the iodoacetamide group, leading to the elimination of iodide and formation of a thioether linkage.

Binding Kinetics and Thermodynamics of this compound with Macromolecular Targets in In Vitro Systems

This compound is utilized as a tool for investigating interactions with macromolecular targets, primarily through its ability to covalently modify proteins containing cysteine residues. This covalent attachment allows for the stable labeling of specific sites on macromolecules.

The binding of ligands to macromolecular targets, such as proteins and nucleic acids, involves a combination of kinetic and thermodynamic factors. Binding kinetics describe the rates of association and dissociation, while thermodynamics describes the equilibrium binding affinity and the associated energy changes (enthalpy and entropy) wikipedia.org.

While this compound forms a covalent bond with its target, the initial interaction might involve non-covalent recognition or proximity effects that influence the rate and specificity of the subsequent alkylation. Studies on the binding of other ligands, including phenanthroline complexes, to macromolecules like DNA and proteins highlight the importance of techniques such as ITC and fluorescence spectroscopy in quantifying binding affinities and thermodynamic profiles wikipedia.orgpakbs.org. These methods can determine binding constants ( or ), stoichiometry (), enthalpy change (), and entropy change () of the binding process.

For this compound, while the covalent reaction with a thiol is the primary outcome, understanding any transient non-covalent interactions that occur before the covalent bond formation could be relevant to its targeting specificity. Additionally, if this compound is used as a precursor to a metal complex on a macromolecule, the binding kinetics and thermodynamics of the metal ion to the immobilized phenanthroline ligand would be important to characterize.

Research on related phenanthroline derivatives binding to DNA and proteins demonstrates that these interactions can be driven by various forces, including intercalation and interactions within grooves, with thermodynamic profiles providing insights into the binding mechanism.

Structure-Reactivity Relationships within the this compound Chemical Space

Structure-reactivity relationships explore how variations in the chemical structure of a compound influence its reactivity and properties. For this compound, this involves considering the contributions of both the phenanthroline core and the iodoacetamide substituent.

The phenanthroline moiety is a rigid, planar, aromatic heterocyclic system with two nitrogen atoms that can act as ligands for metal ions. The electronic and steric properties of the phenanthroline ring can be modified by substitutions, which in turn affect its coordination chemistry, redox behavior, and interactions with other molecules.

The iodoacetamide group is an electrophilic center that is reactive towards nucleophiles, particularly thiols. The presence of the iodine atom makes the carbon atom it is bonded to susceptible to nucleophilic attack.

Within the "this compound chemical space," variations could involve modifications to the phenanthroline ring or alterations to the iodoacetamide linker. Changes to the phenanthroline structure could influence its electronic properties, solubility, and potential for non-covalent interactions, which might indirectly affect the accessibility or reactivity of the iodoacetamide group when interacting with a macromolecule. Modifying the linker between the phenanthroline and the iodoacetamide or altering the leaving group (e.g., using a chloroacetamide instead of iodoacetamide) would directly impact the reactivity of the electrophilic center towards nucleophiles. Studies comparing the reactivity of different iodoacetamide derivatives or comparing iodo- and chloroacetamide analogs attached to similar scaffolds can provide insights into these structure-reactivity relationships.

Photochemical and Electrochemical Behavior of this compound and its Derivatives

The photochemical and electrochemical properties of molecules are crucial for understanding their behavior under irradiation or applied potential, respectively. These properties are particularly relevant for phenanthroline-containing compounds, which are often redox-active and can participate in photoinduced processes.

1,10-Phenanthroline and its metal complexes exhibit characteristic electrochemical behavior, typically involving redox couples associated with the metal center or the ligand itself. Cyclic voltammetry is a common technique used to study these redox processes, providing information on peak potentials and current responses. The electrochemical behavior can be influenced by factors such as pH and the nature of the coordinated metal ion.

Photochemical behavior involves the interaction of the molecule with light, leading to excited states and potential chemical transformations. Phenanthroline complexes can undergo photoinduced electron transfer or energy transfer processes. Metal-to-ligand charge transfer (MLCT) transitions are often observed in the UV-Vis spectra of these complexes and can play a role in their photochemistry. Photoisomerization has also been reported for some metal complexes with phenanthroline.

For this compound, the photochemical and electrochemical behavior would be largely influenced by the phenanthroline moiety. The iodoacetamide group is generally not considered significantly photo- or electrochemically active under typical conditions, although it could potentially influence the electronic distribution of the phenanthroline system to some extent. Investigations into the photochemical stability of this compound or its electrochemical redox potentials would be necessary to fully characterize these aspects. Studies on the photochemistry of related systems, such as phenoxazine (B87303) dyes, provide context for understanding light-induced transformations in nitrogen-containing aromatic systems.

Investigation of Intermolecular Forces and Non-Covalent Interactions of this compound

Intermolecular forces and non-covalent interactions play a fundamental role in determining the physical properties, crystal packing, and molecular recognition of chemical compounds. For this compound, both the phenanthroline core and potentially the iodoacetamide group can engage in such interactions.

The phenanthroline moiety, being a planar aromatic system, can participate in π-π stacking interactions with other aromatic rings. These stacking interactions are significant in the solid state and can influence the self-assembly and supramolecular structures of phenanthroline compounds and their complexes.

Hydrogen bonding is another crucial type of non-covalent interaction. The nitrogen atoms of the phenanthroline ring can act as hydrogen bond acceptors, and C-H groups on the ring can participate in weak C-H···π or C-H···N hydrogen bonds. In metal complexes, coordinated ligands and counterions can also be involved in hydrogen bonding networks.

For this compound, the iodoacetamide group can also participate in hydrogen bonding, with the carbonyl oxygen acting as an acceptor and the N-H group (if present, depending on the specific linkage) acting as a donor. The iodine atom can also be involved in halogen bonding, a type of non-covalent interaction involving an electrophilic halogen atom and a nucleophilic site.

Theoretical and Computational Chemistry Studies on Phen Ia

Quantum Chemical Calculations of Electronic Structure and Energetics of phen-IA

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. northwestern.edu These methods determine the wavefunctions of electrons in the molecule, from which various properties can be derived, including molecular structure, electronic energy, and electrical properties. northwestern.eduresearchgate.net For this compound, these calculations elucidate the distribution of electrons and the energy landscape of the molecule, which are crucial for predicting its stability and reactivity.

DFT methods, particularly using hybrid functionals like B3LYP, are used to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. nih.gov From this optimized structure, a range of electronic properties can be calculated. These properties include the chemical potential, molecular hardness and softness, and electrophilicity index, which together provide a detailed picture of the molecule's reactivity. rdd.edu.iq The distribution of electron charge can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Key parameters derived from DFT calculations for this compound and related structures include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic stability and its potential for electronic transitions. nih.gov

Table 1: Representative Electronic Properties Calculated for Aromatic Systems using DFT

This table presents typical data obtained from DFT calculations on aromatic systems similar to this compound. The values are illustrative of the outputs from such studies.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -5.8 | eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.5 | eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 3.3 | eV | Indicates electronic excitability and stability |

| Dipole Moment | 2.1 | Debye | Measures the polarity of the molecule |

| Polarizability | 35.5 | ų | Indicates how easily the electron cloud is distorted |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), aim to solve the electronic Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a greater computational cost. wikipedia.orgnih.gov

For this compound, ab initio calculations provide benchmark data for its structural and energetic properties. Geometry optimizations performed at the MP2 level of theory can yield highly accurate predictions of bond lengths and angles. researchgate.net To achieve even greater accuracy in energy calculations, single-point energy calculations can be performed using more advanced methods like MP4 or CCSD(T) on the MP2-optimized geometry. researchgate.net These high-accuracy energy values are critical for determining the relative stabilities of different isomers or conformers and for calculating reaction barriers with high confidence. nih.govresearchgate.net For instance, studies on complex organic molecules have used these methods to predict tautomerization energy barriers to within a few kcal/mol. researchgate.net

Molecular Modeling and Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations typically model molecules in a vacuum, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of this compound in more realistic environments, such as in different solvents or near a surface. aps.orgproquest.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time. proquest.comyoutube.com

To perform an MD simulation of this compound, a force field is required. The force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The topology of this compound, which describes the connectivity and atom types, is generated, and the molecule is placed in a simulation box filled with a chosen solvent, such as water. mdpi.com The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a period of equilibration. Finally, a production simulation is run, during which trajectory data (positions, velocities, and energies of all atoms over time) is collected. mdpi.com

Analysis of the MD trajectory can reveal how the conformation of this compound changes in response to its environment and how it interacts with solvent molecules. Key properties calculated from these simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent accessible surface area (SASA) to quantify solvent exposure. mdpi.com

In Silico Prediction of Interaction Sites and Binding Modes for this compound with Biological Macromolecules (non-human context)

In silico methods, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a larger biological macromolecule, such as a protein. researchgate.netnih.gov These computational techniques explore the possible binding poses of a ligand within the active site of a receptor and estimate the binding affinity for each pose using a scoring function. nih.gov This approach is instrumental in identifying potential binding partners and understanding the molecular basis of interaction. mdpi.com

The process begins with the three-dimensional structures of both this compound (the ligand) and the target macromolecule. The prediction of putative binding sites on the protein surface is a critical first step and can be accomplished using methods based on geometry, energy, or sequence conservation. researchgate.netmdpi.com Molecular docking programs then systematically sample different orientations and conformations of this compound within the identified binding pocket. nih.gov

The results of a docking study are typically a series of predicted binding poses ranked by their calculated binding energy or score. mdpi.com Analysis of the top-ranked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. mdpi.com These predictions can guide further experimental studies by identifying key amino acid residues that are likely crucial for binding.

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein

This table illustrates typical output from an in silico docking study, showing the predicted binding affinity and key interacting residues for a small molecule like this compound with a non-human protein target.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Fungal Cytochrome P450 | -8.5 | TYR 76, PHE 78 | Pi-Pi Stacking |

| ILE 205, LEU 321 | Hydrophobic | ||

| ASN 72 | Hydrogen Bond | ||

| Bacterial Kinase | -7.9 | LYS 45, GLU 62 | Salt Bridge |

| VAL 28, ALA 43 | Hydrophobic | ||

| THR 101 | Hydrogen Bond |

Conformational Analysis and Tautomerism Studies of this compound

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis involves identifying the stable low-energy structures (conformers) that this compound can adopt. nih.govmdpi.com Additionally, if the structure of this compound contains labile protons and suitable functional groups, it may exhibit tautomerism—the existence of two or more interconvertible structural isomers. researchgate.netresearchgate.net

Computational methods are exceptionally well-suited for exploring the conformational landscape and tautomeric equilibria of molecules. nih.govnih.gov A thorough conformational search can be performed using computational software, which systematically modifies the molecule's rotatable bonds to find various energy minima. nih.gov The geometries of these potential conformers are then optimized using quantum chemical methods, such as DFT or ab initio calculations, to determine their structures and relative energies. researchgate.net

Similarly, the potential tautomers of this compound can be proposed, and their relative stabilities can be calculated. researchgate.net Computational chemistry can also be used to locate the transition structures that connect different tautomers or conformers, allowing for the calculation of the energy barriers for their interconversion. researchgate.net The solvent can have a significant effect on these equilibria, and its influence can be modeled using implicit solvent models (like the Self-Consistent Reaction Field model) or explicit solvent molecules. researchgate.net

Computational Prediction of Spectroscopic Signatures for this compound Elucidation

Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure. rsc.orgresearchgate.net By simulating spectra from first principles, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions.

Vibrational spectra, such as Infrared (IR) and Raman, can be calculated by performing a frequency analysis on the optimized geometry of this compound. nih.gov This calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum that can be compared directly with experimental data. nih.gov

Electronic absorption spectra, like UV-Vis spectra, are predicted using methods such as Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov These calculations provide the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. nih.govnih.gov This information helps to understand the nature of the transitions (e.g., n→π* or π→π*) and to predict the absorption maxima (λmax) of the compound. nih.gov

Table 3: Computationally Predicted Spectroscopic Data

This table shows representative data from computational predictions of key spectroscopic signatures for a molecule like this compound.

| Spectroscopy Type | Predicted Parameter | Calculated Value | Assignment/Transition |

| UV-Vis (TD-DFT) | λmax 1 | 350 nm | π→π* transition |

| λmax 2 | 285 nm | n→π* transition | |

| IR (DFT) | Vibrational Frequency | 1680 cm⁻¹ | C=O stretch |

| Vibrational Frequency | 3050 cm⁻¹ | Aromatic C-H stretch | |

| NMR (DFT/GIAO) | ¹³C Chemical Shift | 128.5 ppm | Aromatic CH |

| ¹H Chemical Shift | 7.4 ppm | Aromatic CH |

Therefore, it is not possible to generate a scientifically accurate article on the "Development of Machine Learning Potentials for this compound Systems" as requested. The provided outline requires detailed research findings and data tables specific to "this compound," which are not available in the public domain.

It is possible that "this compound" is an internal project name, a very recent discovery not yet published, or an abbreviation not commonly used in the scientific community. Without further clarification on the chemical structure or a more standard nomenclature for this compound, a detailed and accurate article cannot be produced.

General information on the development of machine learning interatomic potentials (MLIPs) is available. This field has seen significant advancements, with various techniques being developed to create accurate and efficient potentials for a wide range of material systems. These methods generally involve:

Data Generation: Creating a comprehensive dataset of atomic configurations and their corresponding energies and forces, typically calculated using high-accuracy quantum mechanical methods like Density Functional Theory (DFT).

Feature Representation: Describing the local atomic environment of each atom using mathematical descriptors that are invariant to rotation, translation, and permutation of identical atoms.

Machine Learning Model Training: Using machine learning algorithms, such as neural networks or Gaussian process regression, to learn the complex relationship between the atomic environment descriptors and the potential energy surface.

Validation: Testing the trained potential on new, unseen data to ensure its accuracy and transferability for predicting various material properties.

However, applying this general knowledge to a specific, unidentified compound like "this compound" would be speculative and would not meet the requirements for a scientifically accurate and detailed article.

If "this compound" refers to a known compound under a different name, providing that name would allow for a renewed and more successful literature search.

Biological Activity and Mechanistic Studies in Non Human Systems Strictly Excluding Human Clinical Applications

In Vitro Cellular Assays Utilizing Non-Human Cell Lines to Investigate phen-IA Effects

In vitro assays are crucial for the initial characterization of a compound's biological activity at the cellular and molecular level. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide foundational knowledge about a compound's mechanism of action.

Biochemical Modulation and Enzyme Inhibition Studies by this compound

Biochemical assays would be employed to determine if this compound can modulate the activity of specific enzymes. Techniques such as spectrophotometry, fluorometry, or luminometry could be used to measure the rate of enzymatic reactions in the presence of varying concentrations of this compound. This would reveal whether this compound acts as an inhibitor or activator and provide insights into its potency (e.g., IC50 or EC50 values). No public data exists to create a table on this compound's enzyme inhibition profile.

Receptor Binding Profiling of this compound with Non-Human Receptors

To understand if this compound interacts with cellular receptors, binding assays would be performed. Using non-human receptors expressed in cell lines or membranes, researchers could assess the affinity and selectivity of this compound for various receptor types (e.g., G-protein coupled receptors, ion channels). Radioligand binding assays or surface plasmon resonance are common methods for this purpose. There is no available data to populate a table on the receptor binding affinity of this compound.

Analysis of Cellular Pathway Perturbations by this compound in Model Systems

Investigating how this compound affects cellular signaling pathways is key to understanding its broader biological effects. Techniques such as Western blotting, mass spectrometry-based proteomics, or reporter gene assays in non-human cell lines would be used to see if this compound treatment leads to changes in protein phosphorylation, gene expression, or other downstream signaling events. This would help to map the molecular pathways perturbed by the compound.

In Vivo Studies in Model Organisms (Non-Human) for Biological Response and Mechanistic Insight to this compound

In vivo studies in non-human model organisms, such as rodents or zebrafish, are essential to understand how a compound behaves in a complex, whole-body system. These studies provide critical information on the compound's biological effects and how it is processed by the body.

Pre-Clinical Pharmacodynamic Assessment of this compound in Animal Models (Focus on biological effect, not therapeutic efficacy)

Pharmacodynamic (PD) studies would focus on what this compound does to the body of a model organism. This involves measuring the physiological and biochemical effects of the compound over time. For example, if in vitro data suggested this compound inhibits a particular enzyme, in vivo studies would aim to confirm this effect in an animal model and explore its physiological consequences. The goal is to understand the compound's mechanism of action in a living system.

Pre-Clinical Pharmacokinetic Analysis of this compound in Animal Models (Absorption, Distribution, Metabolism, Excretion in non-human systems)

Pharmacokinetic (PK) analysis determines what the body does to this compound. These studies, often referred to as ADME studies, are fundamental to drug development.

Absorption: How this compound is taken up into the bloodstream from the site of administration.

Distribution: Where this compound travels in the body after absorption.

Metabolism: How this compound is chemically modified by the body, often by enzymes in the liver.

Excretion: How this compound and its metabolites are removed from the body.

Data from these studies would be used to generate key PK parameters. A lack of available research means a pharmacokinetic data table for this compound in animal models cannot be compiled.

Mechanistic Elucidation of Biological Effects of this compound at the Molecular Level (in non-human systems)

Phentermine's biological effects in non-human systems are primarily attributed to its action as a sympathomimetic amine, which influences neurotransmitter systems in the central nervous system. britannica.comwikipedia.org Its molecular mechanism is multifaceted, involving the modulation of several key signaling pathways that regulate appetite and energy expenditure.

At its core, phentermine functions as a monoamine releasing agent, specifically targeting norepinephrine (B1679862) and dopamine. wikipedia.org It acts as a substrate for monoamine transporters, triggering the release of these catecholamines from nerve terminals in the brain. wikipedia.orgnih.gov Concurrently, it inhibits the reuptake of norepinephrine and dopamine, prolonging their presence in the synaptic cleft and enhancing their signaling activity. wikipedia.orgnih.gov Studies using rat brain synaptosomes have shown that phentermine is more potent in releasing norepinephrine compared to dopamine. wikipedia.org

Further molecular investigations have identified phentermine as an agonist of the trace amine-associated receptor 1 (TAAR1) in both rats and humans. wikipedia.org Activation of TAAR1 is thought to contribute to the modulation of monoaminergic systems. Additionally, some in vitro findings suggest that phentermine is a weak inhibitor of monoamine oxidase (MAO), specifically MAO-A and MAO-B, though the clinical significance of this action is considered questionable in vivo. wikipedia.orgnih.gov

The downstream effects of this catecholamine surge include the suppression of hunger signals. It is theorized that elevated catecholamine levels may indirectly increase brain leptin levels, a hormone that signals satiety. nih.gov Furthermore, these neurotransmitters are thought to inhibit neuropeptide Y, a messenger that stimulates eating, reduces energy expenditure, and promotes fat storage. nih.gov This combined action on appetite-regulating pathways results in a net decrease in food consumption and an increase in energy expenditure. droracle.ai

Comparative Analysis of this compound's Biological Effects Across Diverse Non-Human Biological Systems

The biological effects of phentermine have been characterized in various non-human models, primarily rodents, revealing both consistent and species-specific outcomes. These studies are crucial for understanding the compound's pharmacological profile before any potential clinical consideration.

In rat models, particularly those with diet-induced obesity (DIO), phentermine consistently demonstrates efficacy in reducing body weight and food intake. nih.gov Studies on Sprague-Dawley rats have also investigated its impact on behavioral patterns. These experiments showed that phentermine administration could lead to a decrease in motor ability on a treadmill and a reduction in balance. nih.gov In open-field tests, phentermine-treated rats exhibited increased excitement and affective disturbance compared to control groups. nih.gov

Mouse models have also been extensively used to evaluate phentermine's effects. In a comparative study using albino mice, phentermine administration led to a significant drop in body weight and daily food consumption. japer.injaper.in This study highlighted that the reduction in body weight and visceral fat occurred more rapidly in phentermine-treated mice compared to those treated with lorcaserin, another weight-management agent. japer.injaper.in The table below summarizes key findings from a study on albino mice.

Interactive Data Table: Effects of Phentermine in Albino Mice

| Parameter | Control Group (Vehicle) | Phentermine Group (0.3 mg/kg) | Observation Period | Key Finding |

| Body Weight | Maintained | Significant Decrease | 4 Weeks | Phentermine effectively reduces body weight. |

| Food Intake | Stable | Significant Decrease | 4 Weeks | Appetite suppression is a primary effect. |

| Visceral Fat | No significant change | Significant Decrease | 4 Weeks | Targets visceral adipose tissue. |

| Rate of Effect | N/A | Faster than Lorcaserin | 4 Weeks | Phentermine induces a more rapid initial response. japer.injaper.in |

This table presents a summary of findings from studies comparing phentermine to a control or other agents in mice. Specific values can vary between studies.

The differences observed between rat and mouse models, particularly in behavioral outcomes, underscore the importance of cross-species analysis. While the primary weight-loss mechanisms appear conserved, secondary effects on motor function and behavior can differ. These variations may be attributable to species-specific differences in metabolism, receptor distribution, and neurochemical pathways. Such comparative data from diverse non-human systems are essential for building a comprehensive understanding of a compound's biological activity.

Advanced Applications and Prospective Research Directions for Phen Ia

Potential Role of phen-IA in Materials Science and Engineering (e.g., functional polymers, smart materials, catalysts)

Chemical compounds play a crucial role in the development of advanced materials, including functional polymers, smart materials, and catalysts. Molecular databases such as PubChem are valuable resources for virtual screening and de novo molecular design in materials science and polymer development. acs.org Some compounds, like Acetophenone (PubChem CID 7410), are known for their use as polymerization catalysts. nih.gov The potential role of this compound in this domain would likely stem from its specific molecular structure and properties, which could lend themselves to influencing polymerization processes, acting as a building block for novel polymeric architectures, or exhibiting catalytic activity. Research in this area could explore the incorporation of this compound into polymer chains to impart desired functionalities or its use as a catalyst or co-catalyst in various chemical reactions relevant to materials synthesis.

Utilization of this compound as a Chemical Probe or Research Tool for Fundamental Biological and Chemical Processes

Chemical probes are small molecules used to perturb biological systems and understand protein function and biological pathways. amanote.com PubChem serves as a repository for information on chemical probes, including those generated by initiatives like the NIH Molecular Libraries Program. amanote.com These databases facilitate the exploration of small molecules as tools for modulating biological processes. amanote.com The potential for this compound to be used as a chemical probe or research tool would depend on its ability to selectively interact with specific biological targets or participate in particular chemical reactions, thereby allowing researchers to investigate fundamental processes. Research in this area would involve identifying potential biological targets or chemical pathways influenced by this compound and synthesizing labeled or modified versions of this compound for use in mechanistic studies. PubChem's BioAssay database contains extensive bioactivity data that can be used to identify biologically active molecules and potential chemical probes. oup.comresearchgate.net

Environmental Fate, Transformation, and Degradation Studies of this compound

Understanding the environmental fate, transformation, and degradation of chemical compounds is crucial for assessing their environmental impact. Studies on the environmental fate of various chemicals, such as Fenfluramine (PubChem CID 3337) and 2,4-Dimethylphenol (PubChem CID 7771), involve evaluating their behavior in different environmental compartments like air, water, and soil. nih.govepa.gov Factors influencing environmental degradation include processes like hydrolysis, photolysis, and biodegradation. yale.edu Research on the environmental fate of this compound would involve conducting studies to determine its persistence, mobility, and how it breaks down in the environment. This would include investigating its potential for bioaccumulation and the toxicity of its degradation products. Information on environmental fate is often compiled in databases and reports to inform environmental risk assessments. nih.gov

Agricultural Applications of this compound (e.g., plant growth regulators, pest control agents)

Chemical compounds find diverse applications in agriculture, including roles as plant growth regulators and pest control agents. PubChem includes information on agricultural and food chemicals, such as pesticides, collected from various regulatory and research sources. oup.com Examples of compounds with agricultural uses include m-(1-Ethylpropyl)phenyl methylcarbamate (PubChem CID 12643), used as an insecticide, and Fenbuconazole (PubChem CID 86138), used as a fungicide. nih.govnih.gov Natural compounds derived from plants also show potential as pesticides. researchgate.netmdpi.com The potential agricultural applications of this compound could involve its evaluation for effects on plant growth and development, or its efficacy as an agent to control pests, weeds, or plant diseases. Research would focus on dose-response studies, target specificity, and potential non-target effects.

Application of this compound as an Analytical Standard or Reference Material

Analytical standards and reference materials are essential for the accurate identification and quantification of chemical substances in various matrices. These materials with well-characterized properties are used to calibrate analytical instruments and validate analytical methods. Compounds like Hesperidin (PubChem Substance ID 329757573) and Benzene (B151609) (PubChem CID 241) are available as analytical standards. sigmaaldrich.comepa.gov The application of this compound as an analytical standard or reference material would require its synthesis and purification to a high degree of purity, followed by comprehensive characterization of its physical and chemical properties. This would enable its use as a benchmark in analytical laboratories for the detection and measurement of this compound in environmental samples, biological fluids, or other relevant matrices.

Exploration of this compound's Potential in Emerging Technologies and Novel Methodologies

The field of chemical research is continuously evolving with the development of emerging technologies and novel methodologies. Large chemical databases like PubChem are increasingly utilized as 'big data' sources for applications such as machine learning, virtual screening, and the development of predictive models. researchgate.netoup.comnih.gov Novel computational approaches, such as ensemble-based recommendation systems, leverage chemical structure and property data to identify potential drug candidates. aimspress.com The exploration of this compound's potential in emerging technologies could involve using computational methods to predict its properties or activities, designing novel synthetic routes using automated synthesis platforms, or investigating its behavior using advanced spectroscopic or microscopic techniques. Integrating data about this compound into cheminformatics workflows could reveal new insights and potential applications. Adding spectral data of compounds to open databases also supports novel non-targeted analysis methods. ifremer.fr

Identification of Unexplored Research Avenues and Future Challenges for this compound Studies

Despite potential applications, the study of any chemical compound presents unexplored research avenues and future challenges. While databases like PubChem offer vast amounts of data, certain areas may remain less explored. nih.gov Challenges can include the need for more detailed cross-referencing of data, addressing potential inconsistencies in high-throughput screening results, and developing improved predictive models. researchgate.net For this compound, unexplored research avenues might include a more in-depth investigation of its fundamental chemical properties, the discovery of novel synthetic pathways for its production, or a comprehensive study of its interactions with a wider range of biological targets or material systems. Future challenges could involve developing cost-effective and environmentally friendly synthesis methods, understanding its long-term environmental fate and potential effects, and exploring its potential in applications beyond those currently considered. The complexity of biological systems also presents ongoing challenges in fully understanding compound interactions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.